Irampanel - 206260-33-5

Irampanel

Catalog Number: EVT-271923
CAS Number: 206260-33-5
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irampanel is an anticonvulsant and neuroprotectant.
Synthesis Analysis

The synthesis of Irampanel involves several key steps that can be categorized into two main methodologies: palladium-catalyzed cross-coupling reactions and cyclization reactions. The initial approach typically starts with the formation of a key intermediate through a palladium-catalyzed reaction between aryl halides and boronic acids. This step is crucial as it lays the groundwork for subsequent transformations.

  1. Palladium-Catalyzed Cross-Coupling:
    • This reaction utilizes palladium as a catalyst to facilitate the coupling of aryl halides with boronic acids, generating biaryl compounds.
    • Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheres to prevent oxidation.
  2. Cyclization:
    • Following the formation of biaryl intermediates, cyclization reactions are employed to construct the core structure of Irampanel.
    • These reactions may involve reagents such as carbodiimides or other coupling agents to promote ring closure.

The optimization of these synthetic routes focuses on maximizing yields and minimizing by-products, with reported yields ranging from 40% to 85% depending on specific reaction conditions .

Molecular Structure Analysis

Irampanel's molecular structure can be described by its chemical formula C19H18N2OC_{19}H_{18}N_2O. The compound features a complex arrangement that includes:

  • Aromatic Rings: The presence of multiple aromatic rings contributes to its stability and interaction with biological targets.
  • Functional Groups: Key functional groups include amine and carbonyl groups, which are critical for its pharmacological activity.

The three-dimensional conformation of Irampanel has been analyzed using techniques such as X-ray crystallography and computational modeling. These analyses reveal that the compound adopts a specific orientation that facilitates binding to AMPA receptors, impacting its efficacy as an antagonist .

Chemical Reactions Analysis

Irampanel participates in several chemical reactions that are relevant to its synthesis and pharmacological activity:

  1. Formation of Intermediates: During synthesis, Irampanel undergoes various coupling reactions leading to intermediates that are subsequently transformed into the final product.
  2. Binding Interactions: In biological systems, Irampanel interacts with AMPA receptors through competitive inhibition, blocking glutamate from binding and preventing receptor activation.

These reactions highlight the dual role of Irampanel in both synthetic chemistry and biological pharmacodynamics .

Mechanism of Action

The mechanism of action for Irampanel primarily involves its role as an antagonist at AMPA receptors:

  • Competitive Inhibition: Irampanel binds to the glutamate binding site on AMPA receptors, preventing glutamate from eliciting excitatory postsynaptic currents.
  • Neuroprotective Effects: By inhibiting excessive excitatory neurotransmission, Irampanel may confer neuroprotective effects, reducing neuronal excitability and potential damage during seizure activity.

Studies have shown that this mechanism effectively reduces seizure frequency in patients with epilepsy, making it a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Irampanel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 306.36 g/mol.
  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for understanding how Irampanel behaves in both synthetic processes and biological systems .

Applications

Irampanel's primary application lies in the treatment of epilepsy, particularly in patients who do not respond well to traditional antiepileptic drugs:

  1. Epilepsy Treatment: Clinical trials have demonstrated its effectiveness in reducing seizure frequency when used as monotherapy or adjunct therapy.
  2. Research Applications: Beyond clinical use, Irampanel serves as a valuable tool in neuroscientific research aimed at understanding AMPA receptor dynamics and excitatory neurotransmission.

The ongoing exploration of its pharmacological profile continues to reveal potential new applications in other neurological disorders .

Introduction to AMPA Receptor Pharmacology and Therapeutic Targeting

Role of Ionotropic Glutamate Receptors in Neurological Pathologies

Ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, mediate the majority of fast excitatory neurotransmission in the central nervous system. These tetrameric ligand-gated ion channels (composed of GluR1-4 subunits) are critical for synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors leads to calcium influx and excitotoxicity, a pathological process implicated in acute and chronic neurological disorders. In stroke, uncontrolled glutamate release triggers neuronal death through AMPA receptor overstimulation, while in epilepsy, hypersynchronization of neuronal networks involves amplified AMPA-mediated excitation. Parkinson’s disease exhibits altered subthalamic nucleus output mediated by AMPA receptors, and spinal cord injury (SCI) involves secondary damage from glutamate excitotoxicity [1] [8] [9]. The centrality of AMPA receptors in these pathways makes them compelling therapeutic targets for pharmacological intervention.

Evolution of AMPA Receptor Antagonists: From Pan-Inhibition to Subtype Selectivity

Early AMPA receptor antagonists like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) demonstrated proof-of-concept for therapeutic inhibition. As a competitive antagonist, NBQX binds the glutamate recognition site, reversibly blocking receptor activation. It showed efficacy in rodent models of Parkinson’s disease, reducing rigidity in monoamine-depleted rats and improving motor function in MPTP-treated monkeys [8]. However, poor aqueous solubility and acute nephrotoxicity limited its clinical translation [3].

This spurred development of non-competitive antagonists acting via allosteric sites:

  • First-generation compounds like GYKI 52466 (a 2,3-benzodiazepine) bound to transmembrane linker regions, inhibiting channel gating independently of glutamate concentration [3] [7].
  • Second-generation refinements included talampanel (GYKI 53773) and perampanel, offering improved selectivity and pharmacokinetics. Perampanel’s approval for epilepsy (2012) validated AMPA inhibition as a clinically viable strategy [2] [3].

A critical pharmacological evolution involved distinguishing calcium-permeable (CP-AMPARs) and calcium-impermeable (CI-AMPARs) subtypes. CP-AMPARs (lacking edited GluA2 subunits) exhibit higher sensitivity to channel blockers and are enriched in pathological states like ALS and epilepsy. Selective CP-AMPAR inhibition aims to mitigate excitotoxicity while sparing physiological CI-AMPAR function [7] [9]. Despite this, some highly selective antagonists like CP-465,022 showed potent in vitro AMPA blockade but failed in vivo neuroprotection in stroke models, highlighting unresolved complexities in mechanism-efficacy relationships [6].

Table 1: Evolution of Key AMPA Receptor Antagonists

CompoundMechanismSelectivityTherapeutic TargetDevelopment Status
NBQXCompetitivePan-AMPARStroke, Parkinson’sDiscontinued (toxicity)
GYKI 52466Non-competitivePan-AMPARNeuroprotectionPreclinical
Talampanel (GYKI 53773)Non-competitivePan-AMPAREpilepsy, ALSPhase II/III discontinued
PerampanelNon-competitivePan-AMPAREpilepsyApproved (2012)
CP-465,022Non-competitivePan-AMPARStrokePreclinical (failed neuroprotection)
Irampanel (BIIR 561)Dual: AMPAR antagonist + Na+ channel blockerPan-AMPARStroke, painPhase II discontinued

Irampanel’s Position in the Landscape of AMPA-Targeted Therapeutics

Irampanel (BIIR 561), developed by Boehringer Ingelheim, occupies a unique niche due to its dual mechanism of action:

  • Non-competitive AMPA receptor antagonism: Binds allosterically to inhibit receptor activation without competing with glutamate [1] [5].
  • Voltage-gated sodium (Na+) channel blockade: Suppresses neuronal hyperexcitability independent of AMPA modulation [1] [10].

This dual pharmacology differentiated it from pure AMPA antagonists like perampanel or NBQX. Preclinically, irampanel inhibited kainate-induced currents in rat cortical neurons, confirming target engagement [10]. Its initial development targeted multiple indications:

  • Stroke/cerebral ischemia: Aimed to mitigate glutamate excitotoxicity in acute injury [1] [5].
  • Epilepsy: Targeting AMPA-mediated seizure propagation.
  • Neuropathic pain: Addressing Na+ channel-mediated hyperexcitability [5].

By the early 2000s, development narrowed exclusively to stroke. Phase I/IIa trials commenced by 2000, with Phase II ongoing in 2001 [5]. Despite promising mechanistic rationale, irampanel disappeared from Boehringer Ingelheim’s pipeline by 2002 without public explanation and never progressed to Phase III or marketing [1] [5].

Table 2: Key Characteristics of Irampanel (BIIR 561)

PropertyDetail
Chemical NameN,N-Dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine
Molecular FormulaC18H19N3O2
MechanismDual: Non-competitive AMPA antagonist + Voltage-gated Na+ channel blocker
Primary TargetsAMPA receptors, Neuronal Na+ channels
Key Indications StudiedAcute stroke, Epilepsy, Neuropathic pain
Highest Development PhasePhase II (discontinued)

Irampanel’s discontinuation contrasts with perampanel’s success, underscoring challenges in stroke drug development. Factors potentially contributing include:

  • Narrow therapeutic window: AMPA antagonism often causes sedation/motor impairment, complicating dosing in acute stroke [3] [5].
  • Redundancy in excitotoxicity pathways: Ischemic injury involves NMDA receptors, acid-sensing ion channels (ASICs), and inflammatory cascades beyond AMPA/Na+ channels [6] [9].
  • Clinical trial design challenges: Stroke neuroprotection trials historically face patient heterogeneity and stringent time-to-treatment windows [1].

Nevertheless, irampanel remains pharmacologically significant as a proof-of-concept for multi-target engagement in excitotoxicity. Modern approaches exploring subtype-selective AMPA modulators (e.g., CP-AMPAR inhibitors) or dual-mechanism drugs may revisit strategies akin to irampanel’s, particularly for conditions like traumatic brain injury or epilepsy where synergistic pathway inhibition is advantageous [1] [9].

Properties

CAS Number

206260-33-5

Product Name

Irampanel

IUPAC Name

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

QZULPCPLWGCGSL-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

BIIR 561 CL
BIIR-561CL
dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
irampanel

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.